FenofibricAcid1-Carboxyl-1-methylethylEster

Pharmaceutical Analysis Impurity Profiling ANDA Method Validation

Analytical R&D teams developing ANDA submissions for generic fenofibrate often face peak misidentification due to unqualified impurity standards. Fenofibric Acid 1-Carboxyl-1-methylethyl Ester (CAS 1797121-54-0), designated Fenofibrate EP Impurity G, is a fully characterized reference standard supplied with HPLC, NMR, and MS data compliant with ICH Q3A/Q3B guidelines. • Validated for HPLC/UPLC methods resolving 11 known impurities with LOQ of 0.05%; suitable for forced degradation studies (ICH Q1A) and system suitability testing. • Traceable to USP/EP monographs; supplied with comprehensive Certificate of Analysis including chromatographic and spectral characterization data.

Molecular Formula C21H21ClO6
Molecular Weight 404.85
CAS No. 1797121-54-0
Cat. No. B601709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenofibricAcid1-Carboxyl-1-methylethylEster
CAS1797121-54-0
SynonymsFenofibric Acid 1-Carboxyl-1-methylethyl Ester;  2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid 1-Carboxyl-1-methylethyl Ester; 
Molecular FormulaC21H21ClO6
Molecular Weight404.85
Structural Identifiers
SMILESCC(C)(C(=O)O)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C21H21ClO6/c1-20(2,18(24)25)28-19(26)21(3,4)27-16-11-7-14(8-12-16)17(23)13-5-9-15(22)10-6-13/h5-12H,1-4H3,(H,24,25)
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to pale yellow solid

Fenofibric Acid 1-Carboxyl-1-methylethyl Ester: Product Overview


Fenofibric Acid 1-Carboxyl-1-methylethyl Ester (CAS 1797121-54-0) is a chemically defined derivative of fenofibric acid, formally designated as Fenofibrate Impurity 4 (EP Impurity G) [1]. With a molecular formula of C21H21ClO6 and a molecular weight of 404.84 g/mol, this compound is structurally distinct from the parent drug fenofibrate (isopropyl ester, MW 360.83) and the active metabolite fenofibric acid (MW 318.75) [2]. It is supplied as a fully characterized reference standard with detailed characterization data compliant with regulatory guidelines, specifically purposed for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of fenofibrate [1].

Fenofibric Acid 1-Carboxyl-1-methylethyl Ester: Non-Interchangeable Impurity Standard


Fenofibrate API contains multiple process-related and degradation impurities, each with distinct chromatographic behavior, spectral properties, and regulatory significance [1]. The target compound, Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, is specifically listed as Fenofibrate Impurity 4 (EP Impurity G) and is not interchangeable with other fenofibrate impurities such as Impurity A (MW 246.7) or Fenofibric Acid (Impurity B, MW 318.75) [2]. Using an incorrect or unqualified impurity standard can lead to misidentification during HPLC analysis, inaccurate quantification, and failure to meet ICH Q3A/Q3B thresholds. The validated HPLC methods capable of resolving 11 known and 6 unknown fenofibrate impurities—with minimum quantifiable amounts of 0.05–0.1%—demonstrate that only the correct, fully characterized reference standard ensures reliable peak assignment and compliance with ANDA submission requirements [1].

Fenofibric Acid 1-Carboxyl-1-methylethyl Ester: Differentiation Evidence


HPLC Resolution from Fenofibrate and Related Impurities

The target compound is one of 11 known impurities baseline-resolved from fenofibrate in a validated HPLC method [1]. Using a Waters Symmetry ODS column (100 × 4.6 mm, 3.5 μm) with acetonitrile/water/trifluoroacetic acid (700/300/1, v/v/v) mobile phase at 1 mL/min and UV detection at 280 nm, the method achieved minimum quantifiable amounts of ≤0.05% for the target compound class and ~0.1% for three other impurities [1]. Across 14 fenofibrate raw material lots, individual known impurities were quantified from trace levels to 0.25% (w/w), while total impurities ranged from 0.04% to 0.53% [1]. This validated separation capability is unique to the specific impurity compound and cannot be achieved with generic or alternative impurity standards.

Pharmaceutical Analysis Impurity Profiling ANDA Method Validation HPLC Method Development

Structural Differentiation: Ionizable Carboxyl Group

The target compound possesses a free carboxylic acid group (predicted pKa 2.81 ± 0.10) that is absent in fenofibrate (neutral isopropyl ester, no ionizable group) [1][2]. This structural feature results in a molecular weight of 404.84 g/mol, compared to 360.83 g/mol for fenofibrate and 318.75 g/mol for fenofibric acid [1][2]. The presence of the carboxyl group confers pH-dependent ionization, enabling differential solubility in aqueous alkaline media versus the neutral, water-insoluble fenofibrate (logP ~4.80) [3]. This ionization property is critical for chromatographic method development, as the compound's retention behavior under reversed-phase conditions differs substantially from non-ionizable impurities and the parent drug.

Physicochemical Characterization Ionization State Solubility Prediction Reference Standard Identity

Regulatory Identity: EP Impurity G Designation

The target compound is codified in multiple pharmacopeial and regulatory frameworks as Fenofibrate Impurity 4 and Fenofibrate EP Impurity G [1]. It is supplied with full characterization data (HPLC purity typically >85% or higher, with Certificate of Analysis including HPLC chromatograms, NMR spectra, and mass spectra) compliant with ICH Q3A guidelines for impurity qualification [1]. Unlike generic fenofibrate-related compounds or the active metabolite fenofibric acid, this impurity standard provides traceability against USP and EP pharmacopeial standards, a mandatory requirement for ANDA and DMF submissions [2]. The compound's identity is confirmed by IUPAC name 2-((2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-2-methylpropanoic acid, which is structurally unique among fenofibrate impurities .

Regulatory Compliance Pharmacopeial Standards ANDA Quality Control Reference Standard Traceability

Solubility Distinction from Fenofibrate and Its Salts

Experimental solubility data indicate that the target compound is slightly soluble in chloroform and methanol, in contrast to fenofibrate which is practically insoluble in water but very soluble in methylene chloride [1][2]. This solubility profile is also distinct from choline fenofibrate, a salt form with aqueous solubility of 9 mg/mL (21.33 mM) . The differential organic solvent solubility of the target impurity necessitates specific dissolution protocols for standard preparation during HPLC analysis, distinct from those used for fenofibrate API or other fenofibrate impurities. Failure to use the correct solvent system can result in incomplete dissolution and inaccurate standard concentration, compromising method accuracy.

Solubility Comparison Formulation Development Sample Preparation Analytical Method Compatibility

Class-Level Bioavailability Enhancement of Fenofibric Acid Ester Prodrugs

While direct in vivo bioavailability data for CAS 1797121-54-0 are not available in the public literature, class-level evidence from structurally related fenofibric acid ester prodrugs demonstrates significant bioavailability enhancement over fenofibrate [1]. In a controlled rat pharmacokinetic study, a series of seven fenofibric acid ester prodrugs (JF-1 through JF-7) were orally administered at 20 mg/kg, with all seven esters showing significantly higher bioavailability than fenofibrate [1]. The most promising ester, JF-2, achieved a relative bioavailability of approximately 272.8% compared to fenofibrate [1]. These findings suggest that fenofibric acid ester derivatives bearing modified ester moieties—a class to which CAS 1797121-54-0 belongs—can substantially improve oral absorption relative to the parent isopropyl ester. This class-level inference supports the potential utility of the target compound as a reference standard in bioavailability studies and formulation development.

Prodrug Bioavailability Pharmacokinetic Differentiation Fenofibric Acid Ester Derivatives Oral Absorption Enhancement

Stability-Indicating UPLC Separation with Atorvastatin and Degradation Products

A validated stability-indicating UPLC method has been developed that simultaneously separates fenofibrate, atorvastatin, and six known impurities (including the class of impurities to which CAS 1797121-54-0 belongs) within a 3-minute runtime [1]. The method employed an Acquity UPLC BEH C18 column (1.7 μm, 2.1 × 100 mm) with gradient elution of acetonitrile and ammonium acetate buffer (pH 4.7; 0.01 M) at 0.5 mL/min and UV detection at 247 nm [1]. Stability-indicating capability was established through forced degradation experiments, confirming that known degradation products—including fenofibric acid-related impurities—were adequately separated from the main drug peaks [1]. The method was validated for accuracy, repeatability, reproducibility, and robustness, with linearity, LOD, and LOQ established for all known impurities [1]. This rapid UPLC method provides a QC-ready platform for fenofibrate-atorvastatin combination products where impurity profiling of CAS 1797121-54-0 type compounds is essential.

Stability-Indicating Method UPLC Analysis Forced Degradation Combination Product QC

Fenofibric Acid 1-Carboxyl-1-methylethyl Ester: Application Scenarios


ANDA Method Validation and Forced Degradation Studies

Analytical R&D teams developing ANDA submissions for generic fenofibrate products require CAS 1797121-54-0 as a primary impurity reference standard for HPLC/UPLC method validation. The validated methods capable of resolving 11 known impurities with quantification limits of 0.05% provide a benchmark for demonstrating method specificity [1]. Forced degradation studies under ICH Q1A conditions can utilize this impurity standard to confirm peak identification and establish mass balance, a critical element of the ANDA Chemistry, Manufacturing, and Controls (CMC) section.

QC Release Testing for Fenofibrate-Atorvastatin Tablets

QC laboratories performing batch release of fenofibrate-atorvastatin fixed-dose combination products can implement the validated 3-minute stability-indicating UPLC method [2]. The method's demonstrated ability to separate six known impurities from both active peaks, combined with established linearity, LOD, and LOQ parameters, enables high-throughput QC workflows. CAS 1797121-54-0 serves as a qualified impurity standard for system suitability testing and calibration in this method.

Reference Standard Qualification and CoA Generation

Reference standard manufacturers and pharmacopeial laboratories can use the fully characterized CAS 1797121-54-0 reference material, supplied with HPLC, NMR, and MS characterization data [3], for qualifying working standards against USP or EP monographs. The unique structural features—molecular weight 404.84 g/mol, ionizable carboxyl group with pKa 2.81, and slight chloroform/methanol solubility—enable unambiguous identity confirmation by orthogonal analytical techniques.

Preclinical Formulation Screening of Fenofibric Acid Ester Prodrugs

Formulation scientists investigating novel fenofibric acid ester prodrugs—building on class-level evidence that ester derivatives can achieve up to 272.8% relative bioavailability versus fenofibrate [4]—can employ CAS 1797121-54-0 as an analytically well-characterized probe compound. Its known chromatographic behavior and solubility profile facilitate method development for quantifying prodrug-to-active metabolite conversion in in vitro and in vivo studies.

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